Enzymatic Potency vs. Clinical Candidates
Cathepsin C-IN-3 (SF11) demonstrates an IC50 of 61.79 nM against recombinant human cathepsin C in a purified enzyme assay . This potency is approximately 16-fold weaker than the clinical-stage inhibitor AZD7986 (brensocatib), which exhibits an IC50 of 3.9 nM under comparable enzymatic conditions . Similarly, DPP-1-IN-1 (Compound 14) achieves an IC50 of 5.31 nM, representing a ~12-fold increase in potency . This differential positions Cathepsin C-IN-3 as a tool compound suitable for mechanistic studies where extremely high potency may be disadvantageous, such as in target engagement assays requiring reversible inhibition or in cellular contexts where partial inhibition is desired to dissect signaling thresholds.
| Evidence Dimension | Inhibitory potency against recombinant human Cathepsin C (Cat C/DPP1) |
|---|---|
| Target Compound Data | IC50 = 61.79 nM |
| Comparator Or Baseline | AZD7986: IC50 = 3.9 nM; DPP-1-IN-1: IC50 = 5.31 nM |
| Quantified Difference | AZD7986 is ~15.8x more potent; DPP-1-IN-1 is ~11.6x more potent |
| Conditions | Recombinant human cathepsin C enzymatic assay (specific assay details not provided in vendor datasheets) |
Why This Matters
For researchers requiring a tool compound with moderate enzymatic potency to avoid complete target saturation in dose-response experiments, Cathepsin C-IN-3 provides a calibrated inhibition window distinct from high-potency clinical candidates.
